Ethanol, 2-(3-trifluoromethyl-1,2,4-triazolo[4,3-b]pyridazin-6-yl)amino-

Catalog No.
S16159906
CAS No.
M.F
C8H8F3N5O
M. Wt
247.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethanol, 2-(3-trifluoromethyl-1,2,4-triazolo[4,3-b...

Product Name

Ethanol, 2-(3-trifluoromethyl-1,2,4-triazolo[4,3-b]pyridazin-6-yl)amino-

IUPAC Name

2-[[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]amino]ethanol

Molecular Formula

C8H8F3N5O

Molecular Weight

247.18 g/mol

InChI

InChI=1S/C8H8F3N5O/c9-8(10,11)7-14-13-6-2-1-5(12-3-4-17)15-16(6)7/h1-2,17H,3-4H2,(H,12,15)

InChI Key

AYROONRJGKHNFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN=C(N2N=C1NCCO)C(F)(F)F

Ethanol, 2-(3-trifluoromethyl-1,2,4-triazolo[4,3-b]pyridazin-6-yl)amino-, is a complex organic compound characterized by the presence of a trifluoromethyl group and a triazolo-pyridazine moiety. This compound is notable for its potential applications in medicinal chemistry and materials science due to its unique structural features. The molecular formula of this compound can be represented as CxHyFzNwOC_xH_yF_zN_wO, where the exact values of xx, yy, zz, and ww depend on the specific structure derived from its synthesis.

The chemical reactivity of ethanol, 2-(3-trifluoromethyl-1,2,4-triazolo[4,3-b]pyridazin-6-yl)amino- is influenced by both the amino group and the triazole ring. Potential reactions include:

  • Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
  • Formation of Salts: The amino group can form salts with acids, which may enhance solubility and stability.
  • Hydrogen Bonding: The hydroxyl group can engage in hydrogen bonding, affecting solubility and interaction with biological targets.

Compounds containing triazole rings often exhibit significant biological activity. Ethanol, 2-(3-trifluoromethyl-1,2,4-triazolo[4,3-b]pyridazin-6-yl)amino- may possess:

  • Antimicrobial Properties: Similar compounds have shown effectiveness against various pathogens.
  • Anticancer Activity: Triazole derivatives are known for their potential in cancer therapy through mechanisms such as DNA intercalation or enzyme inhibition.
  • Cytotoxic Effects: Studies on related compounds indicate potential cytotoxicity against cancer cell lines.

The synthesis of ethanol, 2-(3-trifluoromethyl-1,2,4-triazolo[4,3-b]pyridazin-6-yl)amino- typically involves several steps:

  • Formation of Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
  • Introduction of Trifluoromethyl Group: This can be accomplished via electrophilic fluorination or using trifluoromethylating agents.
  • Aminoalkylation: The final step may involve the introduction of an amino group through alkylation reactions using suitable amines.

Ethanol, 2-(3-trifluoromethyl-1,2,4-triazolo[4,3-b]pyridazin-6-yl)amino- has potential applications in various fields:

  • Pharmaceuticals: As a candidate for drug development targeting infections or cancers.
  • Agricultural Chemicals: Possible use as a pesticide or herbicide due to its biological activity.
  • Materials Science: Its unique structure may lend itself to applications in creating novel materials with specific properties.

Interaction studies are crucial for understanding the behavior of ethanol, 2-(3-trifluoromethyl-1,2,4-triazolo[4,3-b]pyridazin-6-yl)amino-. These studies may include:

  • Binding Affinity Assessments: Evaluating how well the compound binds to various biological targets such as enzymes or receptors.
  • In Vivo Efficacy Tests: Testing the compound’s effectiveness in biological systems to assess therapeutic potential.
  • Toxicological Studies: Understanding any adverse effects associated with the compound’s use.

Ethanol, 2-(3-trifluoromethyl-1,2,4-triazolo[4,3-b]pyridazin-6-yl)amino-, shares structural characteristics with several other compounds. Here are some similar compounds:

Compound NameStructure FeaturesUnique Aspects
1-(Trifluoromethyl)-1H-pyrazoleContains a pyrazole ringKnown for high reactivity and diverse applications
5-Amino-[1,2,4]triazoleContains an amino group and triazole ringExhibits strong biological activity against fungi
3-AminoquinazolineContains a quinazoline coreNotable for its anticancer properties

Uniqueness Highlight: Ethanol, 2-(3-trifluoromethyl-1,2,4-triazolo[4,3-b]pyridazin-6-yl)amino-'s combination of a trifluoromethyl group with a triazolo-pyridazine structure sets it apart from these compounds by potentially enhancing its bioactivity and specificity towards certain biological targets.

XLogP3

0.3

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

247.06809438 g/mol

Monoisotopic Mass

247.06809438 g/mol

Heavy Atom Count

17

Dates

Modify: 2024-08-15

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